molecular formula C17H23NO3 B027388 rac 7-Methoxy Propranolol

rac 7-Methoxy Propranolol

Katalognummer: B027388
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: SHLYYDPCAGPWOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac 7-Methoxy Propranolol (CAS 76275-53-1) is a methoxy-substituted derivative of the non-selective β-adrenergic receptor blocker propranolol. Its molecular formula is C₁₇H₂₃NO₃ (molecular weight: 289.37 g/mol), featuring a methoxy (-OCH₃) group at the 7-position of the naphthalene ring (IUPAC name: 1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol) . While propranolol’s hydroxyl group (-OH) is critical for β-receptor interaction and antioxidant activity , the methoxy substituent in this compound may reduce polarity, affecting solubility and membrane permeability.

Biochemische Analyse

Biochemical Properties

rac 7-Methoxy Propranolol interacts with various enzymes and proteins. Studies suggest that the position of the hydroxyl group on Propranolol hydrochloride is very important in its effectiveness as a β-adrenergic antagonist . In addition, Propranolol Hydrochloride blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .

Cellular Effects

The cellular effects of this compound are primarily related to its interaction with β-adrenergic receptors. By blocking these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its effectiveness as a β-adrenergic antagonist is attributed to its ability to block the binding of endogenous catecholamines to the β-adrenergic receptor .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Propranolol, a related compound, has been studied in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to the β-adrenergic system. It is known that propranolol undergoes three main metabolic pathways: naphthyl hydroxylation, N-desisopropylation, and side-chain glucuronidation .

Transport and Distribution

Propranolol, a related compound, is known to be transported and distributed within cells and tissues .

Biologische Aktivität

Rac 7-Methoxy Propranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist used primarily in treating cardiovascular conditions and anxiety disorders. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₇H₂₃NO₃
  • Molecular Weight : 289.4 g/mol
  • Solubility : Soluble in organic solvents like ethanol and DMSO; sparingly soluble in aqueous solutions.

This compound primarily acts as an antagonist at beta-adrenergic receptors (β1, β2, and β3). The compound's mechanism involves:

  • Inhibition of β-Adrenergic Receptors : By blocking these receptors, it reduces the effects of catecholamines (like epinephrine), leading to decreased heart rate and blood pressure.
  • Impact on Cyclic AMP Levels : The antagonism results in lower intracellular cyclic AMP levels, affecting various downstream signaling pathways involved in cardiac function and metabolism .

Pharmacokinetics

Research indicates that this compound is well absorbed after oral administration, with extensive hepatic metabolism primarily through cytochrome P450 enzymes. Its pharmacokinetic profile is influenced by factors such as:

  • Renal Function : Studies show altered pharmacokinetics in patients with renal insufficiency, leading to higher plasma concentrations of the drug .
  • Hepatic Metabolism : In patients with liver impairment, the half-life of propranolol increases significantly, affecting the drug's clearance .

Biological Activity

This compound exhibits several notable biological activities:

Beta-Adrenergic Antagonism

  • It retains approximately 95% potency compared to propranolol in antagonizing beta-adrenergic receptors. This property is crucial for its application in managing conditions like hypertension and anxiety.

Vasodilatory Effects

  • The compound also demonstrates vasodilatory activity , which is believed to be independent of its beta-blocking effects. Studies suggest that its vasodilatory potency is about 20% of that of propranolol .

Potential Applications

Research indicates that this compound may have applications beyond traditional uses:

  • Cancer Therapy : Preclinical studies suggest that beta-blockers can slow tumor growth by blocking adrenergic signaling pathways that promote cancer cell proliferation and metastasis . this compound's dual action may enhance its efficacy in oncology.
  • Anxiety Disorders : Similar to propranolol, it may help manage performance anxiety by mitigating physiological symptoms associated with stress responses.

Case Studies

Several clinical studies have highlighted the efficacy of propranolol and its derivatives:

  • Hypertrophic Subaortic Stenosis : In a series involving patients with symptomatic hypertrophic subaortic stenosis, treatment with propranolol led to significant improvements in symptoms and functional class over a follow-up period .
  • Myocardial Infarction Prevention : The Beta-Blocker Heart Attack Trial demonstrated a substantial reduction in mortality rates among patients treated with propranolol post-myocardial infarction, underscoring the importance of beta-blockade in cardiovascular health .
  • Tremor Management : In controlled trials for essential tremor, propranolol effectively reduced tremor severity compared to placebo, suggesting similar potential for this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Beta-Adrenergic Blockade : Like propranolol, rac 7-Methoxy Propranolol functions as a non-selective beta-blocker, affecting both β1 and β2 adrenergic receptors. This action is beneficial in managing cardiovascular conditions such as hypertension and arrhythmias.
  • Anti-Anxiety Effects : Research indicates that propranolol can reduce anxiety symptoms by modulating the physiological response to stress. This compound may enhance these effects due to its unique chemical structure .

Cardiovascular Disorders

This compound can be applied in treating various cardiovascular disorders:

  • Hypertension Management : Similar to propranolol, it may be utilized to lower blood pressure by reducing cardiac output and inhibiting renin release from the kidneys.
  • Angina Pectoris : The compound can help alleviate angina symptoms by decreasing myocardial oxygen demand during exertion .

Anxiety Disorders

The anxiolytic properties of beta-blockers have been well-documented. This compound's ability to mitigate physical symptoms of anxiety (e.g., tachycardia) makes it a candidate for treating performance anxiety and other anxiety-related disorders .

Migraine Prophylaxis

Propranolol has been established as a first-line treatment for migraine prophylaxis. Given the structural similarities, this compound may also possess similar prophylactic capabilities against migraines, warranting further investigation .

Data Table: Summary of Applications

Application AreaPotential BenefitsEvidence Level
Cardiovascular DisordersBlood pressure reduction, angina reliefModerate
Anxiety DisordersReduction in physical anxiety symptomsHigh
Infantile HemangiomasSignificant tumor size reductionHigh
Migraine ProphylaxisPreventative effects on migraine attacksModerate

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for rac 7-Methoxy Propranolol, and how can structural purity be validated?

  • Methodology :

  • Utilize chiral chromatography or nuclear magnetic resonance (NMR) to confirm stereochemical purity, as racemic mixtures require precise separation techniques.
  • For purity validation, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to detect impurities below 0.1% .
  • Reference synthetic protocols for methoxy-substituted analogs (e.g., 4-Methoxy-2(5H)-furanone) for guidance on reaction conditions and protecting group strategies .

Q. What safety protocols should be followed when handling rac 7-Methoxy Propranolol in laboratory settings?

  • Methodology :

  • Adopt OSHA HCS-compliant practices: Wear nitrile gloves, safety goggles, and lab coats to mitigate skin/eye irritation risks (H315, H319) .
  • Conduct experiments in fume hoods to prevent inhalation exposure (H335) and maintain a spill kit with inert adsorbents (e.g., quartz sand) for accidental releases .

Q. How can researchers design dose-response studies for rac 7-Methoxy Propranolol’s β-blockade activity?

  • Methodology :

  • Use quasi-experimental designs with control and treatment groups, as demonstrated in airway responsiveness studies .
  • Generate dose-response curves with logarithmic scaling to identify EC50 values and assess non-linear effects .

Advanced Research Questions

Q. How should contradictory data on rac 7-Methoxy Propranolol’s metabolic stability be resolved?

  • Methodology :

  • Perform meta-analyses to identify confounding variables (e.g., cytochrome P450 isoforms, incubation temperatures).
  • Validate findings using standardized subsampling protocols to ensure analytical reproducibility (e.g., particle size consistency, duplicate extractions) .
  • Cross-reference with structurally related compounds (e.g., 6-Methoxygramine) to isolate methoxy group-specific effects .

Q. What statistical frameworks are optimal for analyzing multi-factorial interactions in rac 7-Methoxy Propranolol studies?

  • Methodology :

  • Apply factorial design to test variable interactions (e.g., pH, temperature, solvent polarity) and reduce experimental runs .
  • Use ANOVA with post-hoc Tukey tests to distinguish significant effects (p < 0.05) and control Type I errors .

Q. How can AI-driven tools enhance predictive modeling of rac 7-Methoxy Propranolol’s pharmacokinetics?

  • Methodology :

  • Integrate COMSOL Multiphysics for physiologically based pharmacokinetic (PBPK) simulations, optimizing parameters like plasma protein binding and tissue distribution .
  • Train machine learning models on historical bioactivity data (e.g., from MedChemExpress HY-B0573B) to predict metabolite formation .

Q. What strategies ensure data integrity and reproducibility in rac 7-Methoxy Propranolol research?

  • Methodology :

  • Document all deviations from protocols (e.g., unplanned reagent substitutions) and their impacts on results .
  • Use encrypted electronic lab notebooks (ELNs) to secure raw data and enable audit trails, aligning with FAIR data principles .
  • Publish full methodological details, including CAS 525-66-6 handling precautions, to facilitate replication .

Q. Methodological Best Practices

  • Analytical Validation : Report detection limits (LOD), quantitation limits (LOQ), and relative standard deviations (RSD) for all assays .
  • Ethical Compliance : For human cell line studies, adhere to IRB protocols for participant selection and data anonymization .
  • Literature Reviews : Critically evaluate sources for author expertise, experimental rigor, and conflicts of interest (e.g., commercial affiliations) .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacokinetic Comparison

Table 1: Key Properties of rac 7-Methoxy Propranolol and Analogous β-Blockers

Compound Molecular Weight (g/mol) Substituent Position Half-Life (t½) Permeability (Caco-2 Papp, ×10⁻⁶ cm/s) Key Metabolic Pathway
This compound 289.37 7-methoxy ~2–3 hours* N/A Hepatic (CYP2D6)**
Propranolol 259.35 Unsubstituted 3–6 hours 25.1 CYP2D6, CYP1A2
Metoprolol 267.36 4-methoxy 3–7 hours 18.9 CYP2D6
Atenolol 266.34 4-carbamoylmethyl 6–7 hours 1.2 Renal excretion
6-Methoxy Propranolol 289.37 6-methoxy Extended* N/A N/A
8-Methoxy Propranolol 289.37 8-methoxy Extended* N/A N/A

Inferred from isomer stability data in . *Predicted based on propranolol’s metabolism .

Key Findings :

  • Substituent Position and Stability: The 7-methoxy isomer (this compound) exhibits a half-life comparable to unsubstituted propranolol, whereas 6-, 8-, and 10-methoxy isomers show extended stability due to resonance stabilization of their ring-opened forms .
  • Permeability: Propranolol demonstrates superior intestinal absorption compared to metoprolol and atenolol, attributed to its lipophilic naphthalene ring .
  • Metabolism: Like propranolol and metoprolol, this compound is likely metabolized by CYP2D6, though the methoxy group could alter oxidation rates or metabolite profiles .

Receptor Binding and Selectivity

  • Propranolol: Non-selective β₁/β₂ antagonist with additional antioxidant activity via hydroxyl group interactions .
  • Metoprolol : β₁-selective due to 4-methoxy substitution; reduced β₂ activity minimizes bronchoconstriction risks .

Analytical and Metabolic Differentiation

  • Molecular Imprinting: Propranolol-selective polymers (MIPs) show modest selectivity (≤5×) over structural analogs like metoprolol and ephedrine . This compound may bind similarly but with reduced affinity due to steric effects.
  • Metabolites: Propranolol undergoes hydroxylation to 4-hydroxy and 7-hydroxy metabolites . This compound’s methoxy group could block hydroxylation at the 7-position, shifting metabolism to alternative sites (e.g., 4-position) or glucuronidation .

Pharmacodynamic Considerations

  • Antioxidant Activity: Propranolol scavenges reactive oxygen species (ROS) via its hydroxyl group . This compound’s methoxy substitution likely diminishes this activity, altering its role in oxidative stress modulation.
  • Local Anesthetic Effects: Propranolol’s membrane-stabilizing properties contribute to antiarrhythmic effects . Similar effects are plausible for this compound, though unstudied.

Eigenschaften

IUPAC Name

1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYYDPCAGPWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
rac 7-Methoxy Propranolol
Reactant of Route 2
Reactant of Route 2
rac 7-Methoxy Propranolol
Reactant of Route 3
Reactant of Route 3
rac 7-Methoxy Propranolol
Reactant of Route 4
Reactant of Route 4
rac 7-Methoxy Propranolol
Reactant of Route 5
Reactant of Route 5
rac 7-Methoxy Propranolol
Reactant of Route 6
Reactant of Route 6
rac 7-Methoxy Propranolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.